[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate
Overview
Description
[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with benzenesulfonyl, methyl, and phenyl groups, and an ester linkage to a 4-fluorophenoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. Subsequent steps involve the introduction of the benzenesulfonyl, methyl, and phenyl groups through electrophilic aromatic substitution reactions. The final step includes esterification with 4-fluorophenoxyacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] acetate
- [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-chlorophenoxy)acetate
- [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-bromophenoxy)acetate
Uniqueness
Compared to similar compounds, [4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-17-23(33(29,30)21-10-6-3-7-11-21)24(27(26-17)19-8-4-2-5-9-19)32-22(28)16-31-20-14-12-18(25)13-15-20/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCATNUKGQQULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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